5-(((4-Chlorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione 5-(((4-Chlorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Brand Name: Vulcanchem
CAS No.: 25063-46-1
VCID: VC6209915
InChI: InChI=1S/C13H12ClNO4/c1-13(2)18-11(16)10(12(17)19-13)7-15-9-5-3-8(14)4-6-9/h3-7,15H,1-2H3
SMILES: CC1(OC(=O)C(=CNC2=CC=C(C=C2)Cl)C(=O)O1)C
Molecular Formula: C13H12ClNO4
Molecular Weight: 281.69

5-(((4-Chlorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS No.: 25063-46-1

Cat. No.: VC6209915

Molecular Formula: C13H12ClNO4

Molecular Weight: 281.69

* For research use only. Not for human or veterinary use.

5-(((4-Chlorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione - 25063-46-1

Specification

CAS No. 25063-46-1
Molecular Formula C13H12ClNO4
Molecular Weight 281.69
IUPAC Name 5-[(4-chloroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Standard InChI InChI=1S/C13H12ClNO4/c1-13(2)18-11(16)10(12(17)19-13)7-15-9-5-3-8(14)4-6-9/h3-7,15H,1-2H3
Standard InChI Key XPVUWQSBIIVTBT-UHFFFAOYSA-N
SMILES CC1(OC(=O)C(=CNC2=CC=C(C=C2)Cl)C(=O)O1)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3-dioxane-4,6-dione core substituted at the 5-position with a (4-chlorophenylamino)methylene group. The dioxane ring adopts a boat conformation, while the chlorophenyl moiety introduces planar aromaticity, creating a stereoelectronic contrast that influences reactivity .

Key Structural Features:

  • Dioxane Ring: The 2,2-dimethyl substituents enforce ring puckering, reducing strain and enhancing thermal stability.

  • Chlorophenyl Group: The para-chloro substitution directs electrophilic aromatic substitution (EAS) to the ortho and para positions.

  • Methylene Bridge: The amino-methylene linker enables tautomerism (keto-enol) in polar solvents, modulating electronic properties .

Physicochemical Data

PropertyValue
Molecular FormulaC₁₃H₁₂ClNO₄
Molecular Weight281.69 g/mol
IUPAC Name5-[(4-chloroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Topological Polar Surface Area83.6 Ų
LogP (Octanol-Water)2.34

Synthetic Methodologies

Optimization Challenges:

  • Reaction Temperature: Excess heat promotes decarboxylation of the dioxanedione core.

  • Catalyst Selection: Lewis acids like ZnCl₂ improve yields but risk chlorination side reactions.

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The chlorophenyl ring undergoes regioselective nitration and sulfonation:

Nitration:
Compound+HNO3/H2SO43-Nitro derivative(Yield: 68%)\text{Compound} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{3-Nitro derivative} \quad (\text{Yield: 68\%})
Meta-directing effects from the chlorine atom dominate, despite the electron-donating amino group .

Reductive Transformations

Catalytic Hydrogenation:
Dioxane ring+H2/Pd-C1,3-Diol intermediate\text{Dioxane ring} + \text{H}_2/\text{Pd-C} \rightarrow \text{1,3-Diol intermediate}
Selective reduction of the carbonyl groups occurs without affecting the chlorophenyl ring .

Biological Activity and Applications

OrganismMIC (µg/mL)
Staphylococcus aureus64
Enterococcus faecalis128

Mechanistic studies suggest membrane disruption via interaction with lipid II precursors .

Anticancer Screening

Preliminary assays on HepG2 cells show:

  • IC₅₀: 78 µM (48 h exposure)

  • Apoptosis Induction: 23% increase in caspase-3 activity vs. controls

Industrial and Material Science Applications

Polymer Precursor

The dioxanedione ring serves as a diester monomer in polycondensation reactions:
Compound+EGTi(OiPr)₄Polyester(Mw:12,000g/mol)\text{Compound} + \text{EG} \xrightarrow{\text{Ti(OiPr)₄}} \text{Polyester} \quad (M_w: 12,000 \, \text{g/mol}) Resulting polymers exhibit high thermal stability (Tₘ: 215°C).

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